![molecular formula C7H6N2O B121211 2H-Benzimidazol-5-ol CAS No. 148832-41-1](/img/structure/B121211.png)
2H-Benzimidazol-5-ol
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Overview
Description
2H-Benzimidazol-5-ol, also known as benzimidazole, is a heterocyclic organic compound with the molecular formula C7H6N2O. It is widely used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-5-ol is not fully understood. However, it is known to inhibit the activity of certain enzymes, including protein kinases and DNA topoisomerases. It is also believed to interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects:
2H-Benzimidazol-5-ol has been shown to have various biochemical and physiological effects. It has been found to exhibit antitumor, antiviral, and antibacterial activity. It also has anti-inflammatory properties and has been shown to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2H-Benzimidazol-5-ol in lab experiments is its versatility. It can be easily modified to create a wide range of derivatives with different chemical and biological properties. However, one of the limitations of using 2H-Benzimidazol-5-ol is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving 2H-Benzimidazol-5-ol. One area of interest is the development of new derivatives with improved solubility and bioactivity. Another area of research is the investigation of the mechanism of action of 2H-Benzimidazol-5-ol and its derivatives. Additionally, there is potential for the use of 2H-Benzimidazol-5-ol in the development of new drugs for the treatment of various diseases, including cancer and viral infections.
Synthesis Methods
The most common method for synthesizing 2H-Benzimidazol-5-ol is through the reaction of o-phenylenediamine with formic acid. This method involves the condensation of o-phenylenediamine with formic acid, followed by dehydration to form the 2H-Benzimidazol-5-ole ring. The yield of this reaction is high, and the process is relatively simple and cost-effective.
Scientific Research Applications
2H-Benzimidazol-5-ol has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a ligand in coordination chemistry and as a fluorescent probe in biological imaging.
properties
IUPAC Name |
2H-benzimidazol-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-3,10H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXDTOLCQLOXRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C2C=CC(=CC2=N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616394 |
Source
|
Record name | 2,3-Dihydro-5H-benzimidazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Benzimidazol-5-ol | |
CAS RN |
148832-40-0 |
Source
|
Record name | 2,3-Dihydro-5H-benzimidazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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